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Compound of Interest

Compound Name: Di(tridecyl) thiodipropionate

Cat. No.: B077517

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Di(tridecyl)
thiodipropionate (DTDTDP) as an antioxidant in food contact materials (FCMs). This
document outlines its function, summarizes key regulatory and safety data, and provides
detailed protocols for its analysis.

Application Notes
Introduction

Di(tridecyl) thiodipropionate (CAS No. 10595-72-9) is a secondary antioxidant used to
protect polymers from degradation during processing and service life. As a thioether, it
functions by decomposing hydroperoxides, which are formed during the auto-oxidation of
polymers, into non-radical, stable products. This synergistic action, often in combination with
primary antioxidants (e.g., hindered phenols), enhances the long-term heat stability of the
polymer. DTDTDP is particularly effective in polyolefins such as polyethylene (PE) and
polypropylene (PP), which are widely used in food packaging.

Mechanism of Action

Thiodipropionate esters, including DTDTDP, act as hydroperoxide decomposers. The sulfur
atom in the molecule is oxidized to a sulfoxide, and subsequently to a sulfone, in the process of
reducing hydroperoxides (ROOH) to alcohols (ROH). This process prevents the chain scission
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and cross-linking reactions that lead to the degradation of the polymer's mechanical and
physical properties.[1][2][3]

Caption: Antioxidant mechanism of Di(tridecyl) thiodipropionate.

Regulatory Status and Safety Profile

The use of DTDTDP and other thiodipropionate esters in food contact materials is subject to
regulatory oversight to ensure consumer safety.

The European Food Safety Authority (EFSA) has established a group-specific migration limit for
thiodipropionic acid and its didodecyl, ditetradecyl, and dioctadecyl esters. This limit is set at 5
mg/kg of food.[4] While Di(tridecyl) thiodipropionate is a structural homologue, it is prudent to
consider it within this group for risk assessment purposes.

In the United States, related substances like dilauryl thiodipropionate are listed in the Code of
Federal Regulations (CFR) Title 21 for use in food contact materials, indicating a general
acceptance of this class of antioxidants.

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Di(tridecyl)
thiodipropionate along with other dialkyl thiodipropionates for use in cosmetics and concluded
them to be safe when formulated to be non-irritating.[4][5] Toxicological studies on analogous
compounds have shown no evidence of genotoxicity or reproductive toxicity.[4][5]

Table 1: Regulatory and Toxicological Data for Thiodipropionate Esters
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Reference
Parameter Value Source
Substance

Thiodipropionic acid

Specific Migration 5 mg/kg food (group and its didodecyl, EFSAL]
Limit (SML) restriction) ditetradecyl, and
dioctadecyl esters
No-Observed-
Adverse-Effect Level Dilauryl GreenScreen®
1000 mg/kg bw/day o )
(NOAEL) for thiodipropionate Assessment
Reproductive Toxicity
Thiodipropionic acid
Genotoxicity Negative and Dilauryl CIR[4][5]

thiodipropionate

Experimental Protocols

The following sections provide detailed protocols for the migration testing and analytical
quantification of Di(tridecyl) thiodipropionate.

Protocol for Migration Testing from Polyethylene

This protocol is based on the principles outlined in Commission Regulation (EU) No 10/2011 for
plastic materials and articles intended to come into contact with food.

Objective: To determine the specific migration of Di(tridecyl) thiodipropionate from a
polyethylene food contact material into food simulants.

Materials:
» Polyethylene film containing a known concentration of Di(tridecyl) thiodipropionate.
e Food Simulants:

o Simulant A: 10% ethanol (v/v) for agueous foods.

o Simulant B: 3% acetic acid (w/v) for acidic foods.
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o Simulant D2: Olive oil or 95% ethanol (v/v) for fatty foods.

Migration cells or pouches.

Incubator or oven capable of maintaining the specified temperature.
Analytical balance.

Glassware (pipettes, volumetric flasks).

Solvents for extraction (e.g., hexane, acetonitrile).

Procedure:

Sample Preparation: Cut the polyethylene film into test specimens of a known surface area
(e.g., 1 dm?).

Food Simulant Selection: Choose the appropriate food simulant based on the intended use
of the food contact material. For a general screening, all three simulants can be used.

Exposure Conditions: Select the time and temperature conditions that represent the worst-
case foreseeable use of the packaging material. For long-term storage at room temperature,
a standard test condition is 10 days at 40°C.

Migration Test:
o Place the test specimen in the migration cell or pouch.

o Add a known volume of the pre-conditioned food simulant, ensuring a surface area to
volume ratio of 6 dm?/kg of food simulant.

o Seal the cell or pouch and place it in the incubator at the selected temperature for the
specified duration.

Sample Collection: After the exposure period, remove the cell or pouch from the incubator
and allow it to cool to room temperature.

Extraction from Simulant:
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o Agueous Simulants (A and B): The simulant can often be directly analyzed or may require
a liquid-liquid extraction step to concentrate the analyte.

o Fatty Food Simulant (Olive Oil): Perform a solvent extraction (e.g., with acetonitrile) to
isolate the DTDTDP from the oil.

o Fatty Food Simulant (95% Ethanol): This can often be directly injected into the analytical
instrument after appropriate dilution.

e Analysis: Quantify the concentration of Di(tridecyl) thiodipropionate in the extracted
simulant using a validated analytical method, such as GC-MS (see Protocol 2.2).

o Calculation of Specific Migration: Calculate the specific migration (M) in mg/kg of food
simulant using the following formula:

M = (C * V) / (A * 1000)

Where:

o M = Specific migration (mg/kg)

o C = Concentration of DTDTDP in the food simulant (mg/L)
o V = Volume of the food simulant (L)

o A= Surface area of the test specimen (dm?)

Caption: Workflow for migration testing of DTDTDP.

Protocol for Quantification by Gas Chromatography-
Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of Di(tridecyl) thiodipropionate in food simulant

extracts.
Instrumentation and Materials:

e Gas chromatograph with a mass selective detector (GC-MS).
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o Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS or
equivalent).

e Helium carrier gas (high purity).
» Di(tridecyl) thiodipropionate analytical standard.

 Internal standard (e.g., a high molecular weight phthalate or a similar stable compound not
present in the sample).

e Solvents for sample preparation and dilution (e.g., hexane, isooctane).
o Autosampler vials.
GC-MS Conditions (Example):
e Injector: Splitless mode, 280°C.
e Oven Program:
o Initial temperature: 100°C, hold for 2 minutes.
o Ramp: 15°C/minute to 320°C.
o Hold: 10 minutes at 320°C.
» Carrier Gas: Helium at a constant flow of 1.2 mL/min.
e MS Interface Temperature: 300°C.
e MS Source Temperature: 230°C.
¢ lonization Mode: Electron lonization (El) at 70 eV.

o Acquisition Mode: Selected lon Monitoring (SIM) using characteristic ions for DTDTDP and
the internal standard.

Procedure:
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» Standard Preparation: Prepare a stock solution of Di(tridecyl) thiodipropionate and the
internal standard in a suitable solvent. From the stock solution, prepare a series of
calibration standards at different concentrations.

e Sample Preparation:

o Take a known volume of the food simulant extract obtained from the migration test.

o Add a known amount of the internal standard.

o Dilute or concentrate the sample as necessary to fall within the calibration range.

e GC-MS Analysis:

o Inject the prepared standards and samples into the GC-MS system.

o Acquire the data in SIM mode.

o Data Analysis:

[¢]

Identify the peaks for Di(tridecyl) thiodipropionate and the internal standard based on
their retention times and characteristic ions.

o Integrate the peak areas.

o Construct a calibration curve by plotting the ratio of the analyte peak area to the internal
standard peak area against the concentration of the standards.

o Determine the concentration of Di(tridecyl) thiodipropionate in the samples using the
calibration curve.

Signaling Pathways and Toxicological
Considerations

Currently, there is no specific information available on the signaling pathways that may be
affected by Di(tridecyl) thiodipropionate. The available toxicological data for DTDTDP and its
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analogues suggest a low order of toxicity. The primary mechanism of interest is its antioxidant
activity, which is a protective function.

Genotoxicity studies conducted on thiodipropionic acid and dilauryl thiodipropionate were
negative.[4][5] This indicates that these substances are unlikely to cause genetic mutations.

The main toxicological consideration for the use of DTDTDP in food contact materials is its
potential to migrate into food. Adherence to the established specific migration limits is crucial to
ensure consumer safety.

Food Contact Material
(with DTDTDP)

:

Migration into Food

Specific Migration Limit Toxicological Data
(e.g., 5 mg/kg) (Low Toxicity, Non-genotoxic)

Consumer Exposure

Safety Assessment

Click to download full resolution via product page

Caption: Logical relationship of toxicological assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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contact-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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